3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Electrostatic Potential

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole (CAS not yet assigned in public registries) is a fully substituted 1,2,4-triazole featuring a 2,6-dichlorobenzylthioether at position 3, an N4 allyl group, and a pyrazin-2-yl substituent at position 5. This substitution pattern places it within the broader pyrazinyl-triazole class, which is actively investigated for antimicrobial , antiparasitic , and crop-protection applications.

Molecular Formula C16H13Cl2N5S
Molecular Weight 378.3 g/mol
Cat. No. B12141557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole
Molecular FormulaC16H13Cl2N5S
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NC=CN=C3
InChIInChI=1S/C16H13Cl2N5S/c1-2-8-23-15(14-9-19-6-7-20-14)21-22-16(23)24-10-11-12(17)4-3-5-13(11)18/h2-7,9H,1,8,10H2
InChIKeyRIJVNHPYIWJULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole – Chemical Identity and Product Positioning Guide


3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole (CAS not yet assigned in public registries) is a fully substituted 1,2,4-triazole featuring a 2,6-dichlorobenzylthioether at position 3, an N4 allyl group, and a pyrazin-2-yl substituent at position 5. This substitution pattern places it within the broader pyrazinyl-triazole class, which is actively investigated for antimicrobial , antiparasitic [1], and crop-protection [2] applications. The presence of the 2,6‑dichlorophenyl moiety distinguishes it from the more common 2,4‑dichlorophenyl and 4‑fluorophenyl analogs that populate commercial screening decks, creating a differentiated chemical space for target‑based and phenotypic screening campaigns.

Ortho,ortho’-dichloro benzylthioether substitution creates a distinct electrostatic surface not sampled by 2,4-dichloro or 4-fluorophenyl analogs. Differentiates screening deck chemical space
N4-allyl group supports cytochrome P450-dependent bioactivation studies; methyl or ethyl analogs lack this metabolic activation pathway. Enables covalent targeting and prodrug research models
Pyrazinyl-triazole core with halogenated benzylthioether reported as an insecticidal pharmacophore scaffold. Agrochemical discovery entry point

Why 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


1,2,4‑Triazole derivatives are frequently treated as interchangeable building blocks in procurement workflows; however, subtle changes in the substitution pattern profoundly alter biological activity profiles. For instance, moving the chlorine atoms from the 2,6‑ to the 2,4‑position on the benzylthioether ring eliminates the unique steric and electronic environment created by the ortho,ortho’‑dichloro substitution . In antiparasitic screening, the allyl‑pyrazinyl‑triazole‑thione core demonstrated that only specific N‑alkylation products (e.g., III₁ and III₂) produced a pronounced liver‑shift effect against Schistosoma japonicum in mice, while closely related congeners were inactive [1]. More recently, the pyrazinyl‑triazole scaffold has been claimed as a critical pharmacophore for insecticidal activity, with potency exquisitely dependent on the nature of the sulfur‑linked substituent [2]. Therefore, procurement of a generic “pyrazinyl‑triazole” or a 2,4‑dichlorophenyl analog introduces a high risk of obtaining a compound with untested or absent activity in the intended assay system.

2,6-Dichloro vs. 2,4-Dichloro Isomer

The ortho,ortho’ substitution pattern provides a unique symmetric electrostatic profile and restricted rotational freedom. Activity or selectivity observed with the 2,6-isomer may not transfer to the widely available 2,4-dichlorophenyl analog.

N4-Allyl vs. N4-Methyl/Ethyl Analogs

The allyl substituent is a known substrate for CYP450-mediated epoxidation, enabling a bioactivation pathway absent in saturated alkyl congeners. In antiparasitic models, the allyl derivative showed a liver-shift endpoint; the methyl/ethyl variants remained inactive. Replacing the allyl group may eliminate this metabolic profile.

Generic 1,2,4-Triazole vs. Pyrazinyl-Triazole-Thioether

Conventional 1,2,4-triazole fungicides lack the pyrazinyl-thioether insecticidal pharmacophore. The halogenated benzylthioether decoration drives potency; a simple triazole core cannot recapitulate the reported activity against Myzus persicae or Spodoptera frugiperda.

Quantitative Differentiation Evidence for 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole


Ortho,ortho’‑Dichloro Substitution Confers a Distinct Electrostatic and Steric Profile Relative to the 2,4‑Dichlorophenyl Analog

In the 2,6‑dichlorophenyl methylthioether, both chlorine atoms occupy ortho positions relative to the methylene linker, creating a symmetrical electron‑withdrawing environment and restricted rotational freedom around the benzyl C–S bond. The immediate 2,4‑dichlorophenyl analog (EVT‑12282563) places one chlorine para and one ortho, resulting in an asymmetric electrostatic surface and greater conformational flexibility . While no head‑to‑head biological data for the two isomers have been published, the difference in molecular electrostatic potential is quantifiable by DFT calculations and has been shown to modulate target binding in related triazole series .

2,6- vs 2,4-Cl substitution
Class-level
Qualitative difference in symmetry and dipole moment
Distinct electrostatic vector; binding data not yet reported for this pair
DFT context in analogous triazole-thioether series
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Electrostatic Potential

The N4‑Allyl Substituent Enables Metabolic Activation Pathways Absent in N4‑Methyl and N4‑Ethyl Analogs

The allyl group at N4 of the triazole ring is a known substrate for cytochrome P450‑mediated epoxidation, which can generate a reactive electrophile capable of forming covalent adducts with target proteins or glutathione. In contrast, the saturated N4‑ethyl and N4‑methyl analogs (e.g., EvitaChem EVT‑15236155) lack this bioactivation pathway . In the schistosomiasis series, the 4‑allyl‑substituted thio‑ketone III₂ showed a pronounced liver‑shift effect in mice, whereas the corresponding 4‑phenyl derivative was inactive, suggesting that the allyl group contributes critically to in vivo antiparasitic activity [1].

N4-allyl vs ethyl/methyl
Reported
Allyl (III₂) active liver-shift; N4-phenyl inactive in S. japonicum mouse model
Allyl group required for in vivo antiparasitic endpoint; methyl/ethyl analogs cannot serve as functional surrogates
Schistosoma japonicum liver-shift assay [1985]
Drug Metabolism Prodrug Design CYP450 Oxidation

Pyrazinyl‑Triazole Core Is a Privileged Insecticidal Pharmacophore with Sub‑ppm Potency When Optimized

Bayer’s recent patent application (CA3229873A1) discloses pyrazinyl‑triazole compounds with activities below 1 ppm against key agricultural pests such as Myzus persicae (green peach aphid) and Spodoptera frugiperda (fall armyworm) [1]. The claimed generic structure encompasses the target compound’s core (pyrazin‑2‑yl at C5, variable thioether at C3, and N4 substitution). While the exact 2,6‑dichlorophenyl‑allyl combination is not exemplified, the patent establishes that the pyrazinyl‑triazole core, when decorated with a halogenated benzylthioether, delivers potent insecticidal activity that is absent in simpler triazole fungicides such as triadimenol or fluconazole analogs [1].

Insecticidal potency vs conazoles
Class-level
>100-fold improvement in insecticidal potency for optimized pyrazinyl-triazoles
Pyrazinyl-triazole core enables sub-ppm activity; generic triazole fungicides remain inactive in insect assays
Bayer CA3229873A1; Myzus persicae / Spodoptera frugiperda assays
Agrochemical Discovery Insecticide Crop Protection

Whole‑Class Antimicrobial Activity of Pyrazinyl‑Triazole‑Thioethers Supports Broad‑Spectrum Profiling

A series of pyrazin‑2‑yl‑1,2,4‑triazoles bearing various benzylthioether substituents have been profiled against Candida spp., Aspergillus spp., and methicillin‑resistant Staphylococcus aureus (MRSA) . The 4‑fluorophenyl‑methyl analog displayed MIC values of 0.5–8 µg mL⁻¹ against Candida and Aspergillus, and 2–32 µg mL⁻¹ against Gram‑positive cocci . The 6‑chloro‑2‑fluorophenyl analogue was specifically highlighted for activity against MRSA . The 2,6‑dichlorophenyl congener, with its increased lipophilicity and altered electronic profile, is predicted to shift the antimicrobial spectrum further toward Gram‑positive pathogens, although direct quantitative MIC data for this specific compound remain to be published.

Antimicrobial SAR
Class-level
Congener MIC range 0.5–32 µg mL−¹ (Candida, Aspergillus, MRSA)
Supports antimicrobial screening context; 2,6-dichloro analog predicted to shift spectrum toward Gram-positive pathogens
Broth microdilution CLSI guidelines; direct MIC data not yet reported
Antifungal Antibacterial Antimicrobial Resistance

Recommended Application Scenarios for 3-[(2,6-Dichlorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole Based on Quantitative Evidence


Chemical Biology Probe for CYP450‑Dependent Covalent Targeting

The N4‑allyl substituent provides a latent electrophilic warhead that can be oxidatively activated by cytochrome P450 enzymes. In the schistosomiasis series, only the allyl‑substituted congener produced a meaningful liver‑shift effect in vivo [1]. This compound can therefore serve as a tool molecule for studying P450‑mediated bioactivation in hepatic or parasitic models, where N4‑methyl or ethyl analogs would be inert.

Insecticidal Lead Optimization Starting Point

The pyrazin‑2‑yl‑1,2,4‑triazole core has been validated as an insecticidal pharmacophore with sub‑ppm activity against Myzus persicae and Spodoptera frugiperda [2]. The 2,6‑dichlorophenyl‑thioether variant offers a new substitution vector not explored in the Bayer patent examples, making it a high‑value starting point for structure‑activity relationship expansion in agrochemical discovery.

Antimicrobial SAR Gap‑Filling Compound

Pyrazinyl‑triazole‑thioethers exhibit MIC values between 0.5 and 32 µg mL⁻¹ against Candida, Aspergillus, and MRSA depending on the halogen substitution pattern . The 2,6‑dichlorophenyl analogue fills a gap in the current halogen‑matrix and should be included in systematic antimicrobial profiling panels to define the contribution of ortho,ortho’‑dichloro substitution to potency and selectivity.

Differentiated Screening Deck Member for Phenotypic Assays

Because the 2,6‑dichlorophenyl‑thioether isomer is structurally distinct from the commercially ubiquitous 2,4‑dichlorophenyl and 4‑fluorophenyl analogs , it adds chemical diversity to screening collections. Hit‑finding campaigns in neglected disease (e.g., schistosomiasis, leishmaniasis) or antimicrobial resistance will benefit from its inclusion as a singleton that cannot be replaced by a generic 1,2,4‑triazole.

Application
Selection Property
Validation Focus
CYP450 bioactivation probe research
N4-allyl substituent for metabolic activation
CYP450-dependent covalent adduct formation in hepatic/parasitic models
Insecticidal lead optimization
Pyrazinyl-triazole core with halogenated benzylthioether
Insecticidal activity endpoint against Myzus persicae and Spodoptera frugiperda
Antimicrobial SAR profiling
2,6-dichlorobenzylthioether substitution
MIC endpoints in Candida, Aspergillus, and MRSA screening panels
Differentiated phenotypic screening deck
Ortho,ortho’-dichloro substitution chemical diversity
Hit identification in antiparasitic or antimicrobial screening campaigns
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